molecular formula C21H24FN3O2 B2976593 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline CAS No. 2309571-19-3

3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2976593
CAS No.: 2309571-19-3
M. Wt: 369.44
InChI Key: KIEKNTAKYTUIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a heterocyclic organic molecule featuring a cinnoline core fused with a tetrahydro ring system. Its structure includes a piperidin-4-ylmethoxy group substituted at the 3-position of the cinnoline, with a 4-fluorobenzoyl moiety attached to the piperidine nitrogen.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c22-18-7-5-16(6-8-18)21(26)25-11-9-15(10-12-25)14-27-20-13-17-3-1-2-4-19(17)23-24-20/h5-8,13,15H,1-4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEKNTAKYTUIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .

Scientific Research Applications

3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs, focusing on substituent groups, molecular formulas, and available physicochemical data.

Compound Name Substituent Group CAS Number Molecular Formula Molecular Weight Notes
3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (Target) 4-Fluorobenzoyl Not provided Likely C22H23FN4O2 ~406.45 (estimated) Hypothetical structure; fluorobenzoyl may enhance lipophilicity and receptor interaction.
3-{[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline 4-Methyl-1,3-thiazol-2-yl 2320150-26-1 C18H24N4OS 344.47 Contains thiazole ring; sulfur atom may influence electronic properties.
3-{[1-(Morpholine-4-sulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline Morpholine-4-sulfonyl 2319637-47-1 C18H28N4O4S 396.50 Sulfonyl group increases polarity; potential for hydrogen bonding .
3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline 3-Methoxybenzoyl 2310207-90-8 C22H27N3O3 381.50 Methoxy group at benzoyl meta-position may alter steric and electronic effects .
2-({1-[2-(4-Fluorophenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one 2-(4-Fluorophenoxy)propanoyl 2320505-09-5 C23H28FN3O3 413.50 Hexahydrocinnolinone backbone differs; ketone group introduces additional reactivity .

Key Observations:

Substituent Effects :

  • The 4-fluorobenzoyl group in the target compound likely enhances lipophilicity compared to the morpholine-sulfonyl analog (more polar) .
  • The thiazole -containing analog has a lower molecular weight (344.47 vs. ~406.45) due to the absence of a benzoyl group.
  • The 3-methoxybenzoyl variant demonstrates how substituent position (meta vs. para) impacts steric bulk and electronic distribution.

Data Limitations :

  • Critical physicochemical parameters (e.g., melting point, solubility) are largely unavailable (N/A) in the provided evidence, limiting a full comparative analysis.

Biological Activity

The compound 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H24_{24}FN3_{3}O2_{2}
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 2309571-19-3

The structure of the compound features a piperidine ring substituted with a 4-fluorobenzoyl group and a methoxy group linked to a tetrahydrocinnoline moiety. This unique structure is believed to contribute to its biological activity.

Research indicates that the biological activity of 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline may be related to its interaction with specific enzyme targets. Notably, studies have explored its role as a tyrosinase inhibitor , which is critical in the production of melanin. Inhibition of this enzyme can have therapeutic implications in conditions such as skin pigmentation disorders and melanoma.

Tyrosinase Inhibition

A pivotal study demonstrated that derivatives of compounds related to 3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline exhibited significant inhibitory effects on tyrosinase activity. The most potent inhibitors showed IC50_{50} values in the low micromolar range (e.g., IC50_{50} = 0.96 μM), outperforming standard inhibitors like kojic acid (IC50_{50} = 17.76 μM) .

Cytotoxicity and Anti-Melanogenic Effects

In vitro studies using B16F10 melanoma cells revealed that these compounds not only inhibited tyrosinase but also demonstrated low cytotoxicity while exerting anti-melanogenic effects. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Study 1: Inhibition Kinetics

A comprehensive kinetic study using Lineweaver-Burk plots indicated that certain derivatives act as non-competitive inhibitors of tyrosinase. The binding mode was further elucidated through molecular docking studies .

Study 2: Structural Optimization

In silico studies led to the design of a library of compounds based on the piperidine fragment. Several analogues were synthesized and tested for their inhibitory effects against tyrosinase from Agaricus bisporus, revealing promising candidates for further development .

Data Summary

Compound NameIC50_{50} (μM)MechanismReference
Compound A0.96Tyrosinase Inhibitor
Kojic Acid17.76Tyrosinase Inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.